molecular formula C10H9F3 B14623727 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene CAS No. 57584-68-6

2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14623727
CAS No.: 57584-68-6
M. Wt: 186.17 g/mol
InChI Key: VTHPFNNJDPNBDD-UHFFFAOYSA-N
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Description

2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene, a bicyclic hydrocarbon. This compound is characterized by the presence of three fluorine atoms at the 2nd and 7th positions of the tetrahydronaphthalene ring system. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of fluorinated naphthalene derivatives. The process requires precise control of temperature and pressure to ensure high yield and purity. Nickel or palladium catalysts are often employed in these hydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogen gas in the presence of metal catalysts.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with nickel or palladium catalysts

    Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)

Major Products Formed:

    Oxidation: Fluorinated ketones or carboxylic acids

    Reduction: Saturated fluorinated hydrocarbons

    Substitution: Fluorinated aromatic compounds with additional functional groups

Scientific Research Applications

2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in drug design due to its stability and lipophilicity, which can enhance the bioavailability of pharmaceuticals.

    Medicine: Explored for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A non-fluorinated analog with similar structural features but different chemical properties.

    2,2,2-Trifluoroacetophenone: Another fluorinated aromatic compound with distinct reactivity and applications.

    2,2,7-Trifluoro-1,2,3,4-tetrahydronaphthalene-d12: A deuterated version used in isotopic labeling studies.

Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique chemical and physical properties. The presence of fluorine atoms enhances its stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

57584-68-6

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

3,3,6-trifluoro-2,4-dihydro-1H-naphthalene

InChI

InChI=1S/C10H9F3/c11-9-2-1-7-3-4-10(12,13)6-8(7)5-9/h1-2,5H,3-4,6H2

InChI Key

VTHPFNNJDPNBDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C=CC(=C2)F)(F)F

Origin of Product

United States

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